REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.N(OC(C)(C)C)=O>C1COCC1>[Br:11][C:10]1[C:4]2[S:3][CH:2]=[N:6][C:5]=2[CH:7]=[CH:8][C:9]=1[F:12]
|
Name
|
2-amino-7-bromo-6-fluorobenzothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2Br)F
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by ISCO chromatography (0 to 40% EtOAc:heptane)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=2N=CSC21)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |